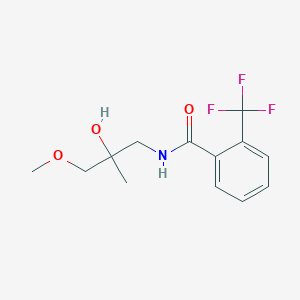
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in the field of scientific research. TFB is a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. In recent years, TFB has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Chemical Transformations
Compounds structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide have been used in enantioselective synthesis processes. For instance, enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the utility of similar compounds in synthesizing complex organic structures with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).
Supramolecular Chemistry
Research on new supramolecular packing motifs highlights the potential of compounds with benzamide functionalities in the development of new materials. The study demonstrates how aryl rings can self-assemble into structures with potential applications in liquid crystal technology and materials science (Lightfoot, Mair, Pritchard, & Warren, 1999).
Magnetic Materials
The synthesis and study of tetranuclear [Cu-Ln]2 single molecule magnets demonstrate the role of benzamide derivatives in the field of magnetic materials. Such research explores the magnetic properties of compounds for potential applications in data storage and quantum computing (Costes, Shova, & Wernsdorfer, 2008).
Neuroleptic Activity
Investigations into the synthesis and neuroleptic activity of benzamides, including studies on their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicate the pharmacological significance of benzamide derivatives. This research suggests potential applications in the development of new therapeutic agents for treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antifungal Activity
Research on the synthesis and antifungal activity of dimethylated trifluoroatrolactamide derivatives exemplifies the potential of benzamide derivatives in addressing fungal infections. This work indicates the broader applicability of such compounds in medicinal chemistry and drug development (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-5-3-4-6-10(9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHHMYJLODBKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)
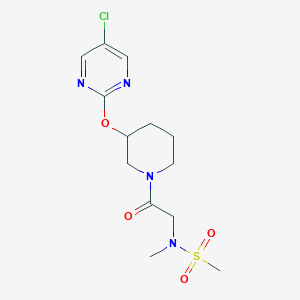
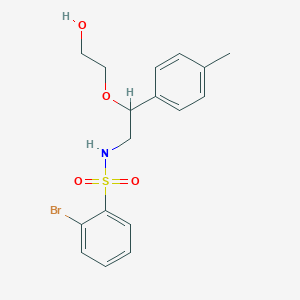
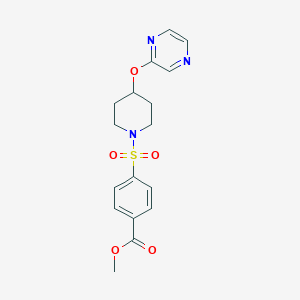
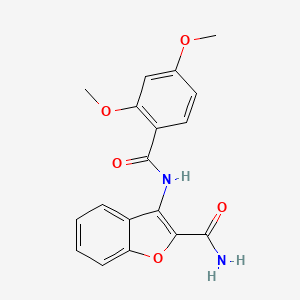
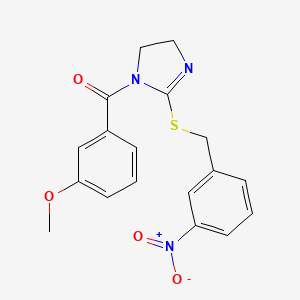
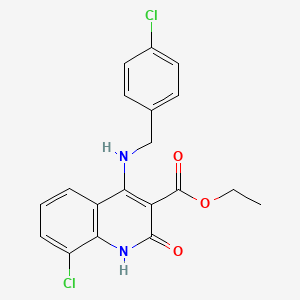

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)